FIBRONECTIN-BINDING PROTEIN PEPTIDE D3

Fibronectin-binding affinity FnBPA D-motif ranking Fluorescence anisotropy

Researchers studying host-pathogen interactions often require a defined, single-motif probe to dissect fibronectin-binding protein (FnBP) mechanisms without the confounding high avidity of tandem domains. Fibronectin-Binding Protein Peptide D3 (CAS 119977-20-7) directly addresses this need. - Highest individual D-motif affinity for Fn29K (Kd 2-12 µM), enabling accurate IC50 determination in competitive binding and fluorescence anisotropy assays [Local Differentiation Evidence]. - Sequence-specific activity verified by scrambled-peptide negative control; D3(20-33) core elicits antibodies 10-fold more potent at blocking Fn binding than extended immunogens [Local Differentiation Evidence]. - Supplied as lyophilized powder, ≥95% purity (HPLC), with full analytical documentation. Routine stock available for immediate dispatch.

Molecular Formula C190H283N49O66
Molecular Weight 0
CAS No. 119977-20-7
Cat. No. B1169209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFIBRONECTIN-BINDING PROTEIN PEPTIDE D3
CAS119977-20-7
Molecular FormulaC190H283N49O66
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fibronectin-Binding Protein Peptide D3 – Identity & Procurement


Fibronectin-Binding Protein Peptide D3 (CAS 119977-20-7) is a 38-amino-acid synthetic peptide (sequence: FNKHTEIIEEDTNKDKPSYQFGGHNSVDFEEDTLPKV) that replicates one of the three tandem D motifs (D1, D2, D3) from the Staphylococcus aureus fibronectin-binding protein A (FnBPA) [1]. Each isolated D motif binds the N-terminal 29-kDa fragment of fibronectin (Fn29K) with low-micromolar affinity, but in tandem they constitute the high-affinity Fn-binding domain D1–3 [1]. The D3 motif has been independently validated as the highest-affinity individual repeat and serves as a well-characterized biochemical tool for dissecting FnBP–fibronectin interactions.

Workflow FnBPA–fibronectin interaction probe
Selection Reported highest affinity among D1/D2/D3 individual motifs
Use Context Competition assays, NMR structural studies, epitope mapping

Why Generic Substitution of Peptide D3 Fails


Individual D motifs from FnBPA are not functionally interchangeable. Fluorescence anisotropy measurements demonstrate that D3 exhibits the highest binding affinity for Fn29K among the three motifs (Kd range 2–12 µM), while scrambled or residue-substituted variants of D3 lose all measurable activity [1]. A truncated D3 immunogen (D3₍₂₀–₃₃₎) elicits polyclonal antibodies that are 10-fold more potent inhibitors of Fn binding than antibodies raised against an extended D3₍₁₆–₃₆₎ peptide [2]. Moreover, the isolated D3 motif possesses a unique NMR-validated binding interface for the 4F1⁵F1 module pair of fibronectin that is not identically reproduced by D1 or D2 [1]. Substituting D3 with an alternative D-motif peptide therefore compromises affinity, inhibitory potency, and structural fidelity.

D1 or D2 substitution Lower Fn29K affinity; NMR-resolved binding interface may differ from D3-specific topology
Scrambled or truncated variants Complete loss of Fn-binding activity; sequence-specific pharmacophore not maintained
Tandem D1–3 domain Substantially higher affinity saturates binding sites; single-motif contributions obscured

Peptide D3 – Quantitative Specificity Evidence


D3 Affinity Superiority Over D1 and D2 Motifs

When comparing the three individual D motifs of S. aureus FnBPA by fluorescence anisotropy, D3 exhibits the highest binding affinity for the N-terminal 29-kDa fibronectin fragment (Fn29K). The dissociation constants (Kd) for D1, D2, and D3 each fall within the low-micromolar range (2–12 µM), but D3 consistently displays the strongest interaction within this window [1]. The C-terminal half of D3 (D3b, residues Lys801–Lys821), when immobilized, selectively adsorbs Fn29K from a thermolysin digest of fibronectin, further confirming its superior affinity and specificity relative to D1 and D2 [1].

D3 vs D1/D2 affinity
Head-to-head
D3 highest affinity among 3 motifs (Kd 2–12 µM range); D3b fragment selectively captures Fn29K from fibronectin digest
Supports higher sensitivity in Fn-binding detection assays
Exact D3 Kd not individually resolved within reported 2–12 µM window
Fibronectin-binding affinity FnBPA D-motif ranking Fluorescence anisotropy

Single-Motif vs. Tandem Domain Binding Affinity

The isolated D3 peptide binds Fn29K with low-micromolar affinity, whereas the tandem D1–3 domain (three motifs in series) binds Fn29K with a Kd of approximately 1.5 nM, representing a >1,000-fold affinity enhancement [1]. A later study confirmed that D1–3 contains two equivalent high-affinity sites (Kd ≈ 1 nM) plus additional lower-affinity sites (Kd ≈ 0.5 µM), and that bimodular constructs D1–2 and D2–3 exhibit intermediate affinities (Kd = 0.25 µM and 0.044 µM, respectively) [2]. This quantitative hierarchy—individual D-motif (low µM) < bimodular (sub-µM) < trimodular (nM)—defines the precise modular contribution of D3 to the overall binding function.

Motif vs. domain Kd
Head-to-head
Isolated D3: low-µM Kd; D1–3 tandem: Kd ≈ 1.5 nM; >1,000-fold affinity gap
Defines single-motif binding context for competition and incremental studies
Bimodular D2–3 intermediate Kd ≈ 0.044 µM; D1–2 ≈ 0.25 µM
FnBPA tandem domain High-affinity fibronectin binding D1-3 vs D3 comparison

D3 Inhibition of S. aureus Epithelial Invasion

In a bovine mammary epithelial cell line (MAC-T), S. aureus strain 8325-4 requires FnBPs for efficient internalization: an isogenic FnBP-deficient mutant (DU5883) was reduced by more than 95% in its ability to invade MAC-T cells compared to the wild-type strain [1]. Addition of exogenous D3 synthetic peptide inhibited internalization of the wild-type 8325-4 strain in a dose-dependent manner, and the degree of inhibition partially correlated with the peptide's Fn-binding ability [1]. This demonstrates that D3 directly competes with bacterial surface FnBPs for host fibronectin, thereby blocking a critical step in host cell invasion.

Invasion inhibition
Head-to-head
D3 dose-dependently inhibited S. aureus 8325-4 internalization; FnBP-deficient mutant >95% reduced invasion
Supports FnBP-dependent invasion pathway dissection
Gentamicin protection assay; MAC-T bovine epithelial cell model
Bacterial internalization S. aureus invasion assay FnBP-mediated uptake

Sequence-Specific vs. Scrambled Peptide Activity

The structural basis of D3 function was dissected by chemical modification and sequence scrambling. Modification of the carboxyl side chains of aspartic and glutamic acid residues within D3 abolished fibronectin-binding activity, whereas modification of lysine or tyrosine residues had minimal effect [1]. An active 22-residue fragment (S16-36) retained activity comparable to intact D3; however, scrambling the amino acid sequence of S16-36 or replacing acidic residues with their amide counterparts (asparagine/glutamine) resulted in complete loss of activity [1]. These data demonstrate that the fibronectin-binding activity of D3 is sequence-dependent and not a generic property of its amino acid composition.

Sequence specificity
Head-to-head
Scrambled S16-36 lost all activity; Asp/Glu carboxyl modification abolished Fn binding
Sequence-dependent pharmacophore validation for functional studies
Lys/Tyr modification had minimal effect on binding
Structure-activity relationship Scrambled peptide control Fn-binding essential residues

Antibody Potency by D3 Immunogen Design

Immunization with a short D3 peptide that cannot bind fibronectin (D3₍₂₀–₃₃₎) generated polyclonal antibodies that were approximately 10-fold more effective as inhibitors of Fn binding to the D3 motif than antibodies obtained by immunizing with an extended peptide (D3₍₁₆–₃₆₎) that exhibits functional Fn binding [1]. A monoclonal antibody (9C3) derived from the D3₍₂₀–₃₃₎ immunogen was specific for the epitope SVDFEED and abolished Fn binding by the D3 motif entirely [1]. Furthermore, combining anti-D1₍₂₁–₃₄₎ and anti-D3₍₂₀–₃₃₎ IgG achieved 70% inhibition of Fn binding to the tandem D1–3 domain, compared to ≤30% with either antibody alone [1].

Immunogen design
Head-to-head
Anti-D3(20–33) 10-fold more potent Fn-binding inhibitor vs anti-D3(16–36); mAb 9C3 abolished D3 Fn-binding
Epitope selection context for adhesion-blocking antibody generation
Combined anti-D1 + anti-D3 IgG reached 70% inhibition of D1–3 Fn binding
Adhesion-blocking antibodies FnBP vaccine epitope D-motif immunogen design

Key Research Applications for Peptide D3


Biochemical Competition & Binding Assays

The low-micromolar, sequence-specific affinity of D3 for Fn29K makes it the preferred probe for competitive binding and fluorescence anisotropy assays designed to characterize FnBP–fibronectin interface dynamics. Its defined single-motif affinity avoids the confounding high-avidity binding of the D1–3 tandem domain (Kd ≈ 1.5 nM) [1], enabling accurate IC50 determination of candidate inhibitors or antibody blockers [2]. The scrambled D3 peptide serves as the experimentally validated negative control, as sequence scrambling abolishes all activity [3].

Anti-Adhesion Therapy & Vaccine Epitope Design

The D3₍₂₀–₃₃₎ core within the full-length D3 peptide elicits antibodies 10-fold more potent at blocking Fn binding than antibodies against the extended D3₍₁₆–₃₆₎ immunogen [2]. Full-length D3 provides the critical scaffold for conformational epitope presentation, enabling rational vaccine design and monoclonal antibody generation [2]. The D3 peptide also directly inhibits S. aureus internalization into epithelial cells in a dose-dependent fashion, providing a functional readout for candidate anti-invasion therapeutics [4].

Structural Biology of Adhesin–Matrix Complexes

The D3 repeat binds the 4F1⁵F1 module pair of fibronectin with a unique NMR-resolved binding interface [1]. Full-length D3 peptide is essential for solution-state NMR structural studies (e.g., ¹⁵N relaxation, residual dipolar coupling measurements) that define the adhesin–ligand topology [1]. The C-terminal half D3b retains selective Fn29K capture capability (Kd = 4–6 µM for F4-5 modules), enabling modular dissection of binding determinants without artifacts from non-binding N-terminal regions [1].

Host Cell Invasion Pathway Dissection

Exogenous D3 peptide functionally phenocopies the FnBP-isogenic mutant phenotype: wild-type S. aureus internalization is inhibited dose-dependently, while an FnBP-deficient mutant (DU5883) already shows >95% reduced invasion [4]. This makes D3 an indispensable tool for distinguishing FnBP-dependent from FnBP-independent uptake pathways in host–pathogen interaction studies. The peptide is also applicable in Fn-binding inhibition studies with S. dysgalactiae and other fibronectin-binding bacterial species [1].

Application
Selection Property
Validation Focus
Biochemical Competition & Binding Assays
Sequence-specific low-µM Fn29K affinity
Fluorescence anisotropy binding titration
Anti-Adhesion Research & Immunogen Design
Intact D3(20–33) core epitope region
ELISA-based Fn-binding inhibition screening
Structural Biology of Adhesin–Matrix Complexes
NMR-resolved 4F1⁵F1 binding interface
Solution-state NMR structural determination
Host Cell Invasion Pathway Dissection
Dose-dependent invasion inhibition activity
Gentamicin protection assay in epithelial models
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